molecular formula C53H98N24O14S B576026 H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH CAS No. 165174-60-7

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH

Cat. No.: B576026
CAS No.: 165174-60-7
M. Wt: 1327.581
InChI Key: XXSQKDSFQHDKRK-YRYMBYOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH is a synthetic peptide provided for research purposes. The sequence is associated with CAS Number 165174-60-7 and has a molecular formula of C53H98N24O14S . This product is presented as a white or off-white lyophilized powder and is recommended to be stored at -20°C . Peptides featuring basic amino acid motifs, particularly those rich in arginine (Arg) and lysine (Lys) like this one, are often investigated for their cell-penetrating properties, their role in protein-protein interactions, and as substrates or inhibitors for various enzymes such as proteases and kinases . Researchers can utilize this peptide as a specialized tool in biochemical and cellular studies. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98N24O14S/c1-92-25-17-29(55)40(81)69-31(10-2-3-18-54)42(83)71-32(12-5-20-65-51(58)59)44(85)74-35(27-78)45(86)70-30(11-4-19-64-50(56)57)41(82)68-26-39(80)76-23-8-15-37(76)46(87)75-36(28-79)48(89)77-24-9-16-38(77)47(88)72-33(13-6-21-66-52(60)61)43(84)73-34(49(90)91)14-7-22-67-53(62)63/h29-38,78-79H,2-28,54-55H2,1H3,(H,68,82)(H,69,81)(H,70,86)(H,71,83)(H,72,88)(H,73,84)(H,74,85)(H,75,87)(H,90,91)(H4,56,57,64)(H4,58,59,65)(H4,60,61,66)(H4,62,63,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSQKDSFQHDKRK-YRYMBYOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98N24O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745601
Record name L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165174-60-7
Record name L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Functionalization

The choice of resin critically influences synthesis efficiency. Rink Amide and HMBA (4-Hydroxymethylbenzoic acid) resins are widely employed for synthesizing peptide amides and carboxamides, respectively. For instance, HMBA resins enable cleavage via nucleophiles such as ammonia or hydrazine, yielding C-terminal functionalized peptides. Recent advancements have also demonstrated the utility of protein-based supports, such as bovine serum albumin (BSA), for specialized SPPS applications.

Table 1: Resin Types and Cleavage Conditions

Resin TypeTarget ProductCleavage ReagentKey Advantage
Rink AmidePeptide amides95% TFAHigh yield for amide termini
HMBAFunctionalized peptidesMethanolic ammoniaVersatile C-terminal modifications
NovaSyn® TGPeptide aldehydesAcOH/water/DCM/MeOHCompatible with sensitive residues
Protein-basedConjugates95% TFAEnables hybrid protein-peptide systems

Automated vs. Manual Synthesis

Industrial-scale production often employs automated synthesizers to ensure reproducibility and scalability. These systems utilize predefined protocols for washing, deprotection, and coupling, reducing human error. In contrast, manual synthesis remains prevalent in research settings for small-scale or custom sequences, allowing real-time adjustments to reaction conditions.

Amino Acid Activation and Coupling Strategies

Efficient coupling of amino acids is paramount to avoid truncations or deletions. Modern SPPS relies on carbodiimide-based reagents (e.g., HATU, HBTU) activated in dimethyl sulfoxide (DMSO) or dichloromethane (DCM).

Side-Chain Protection Schemes

Side-chain protecting groups prevent undesired reactions during synthesis. For This compound , the following protections are recommended:

  • Methionine : Avoid oxidation by using inert atmospheres.

  • Lysine and Arginine : Protected with tert-butoxycarbonyl (Boc) or 4-methyltrityl (Mtt) groups.

  • Serine : tert-Butyl ether protection prevents β-elimination.

Case Study: Optimized Coupling with HATU/DMSO

A 1999 study demonstrated that O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in DMSO achieves coupling efficiencies exceeding 99% per step, even for sterically hindered residues. This method was critical for synthesizing a 40-residue peptide with multiple arginine and proline motifs, analogous to This compound .

Cleavage and Global Deprotection

Final cleavage from the resin and removal of side-chain protections require tailored conditions to preserve peptide integrity.

Trifluoroacetic Acid (TFA)-Based Cleavage

A standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane effectively liberates peptides from Rink Amide resins while removing acid-labile protections. For methionine-containing sequences, adding scavengers like ethanedithiol minimizes oxidation.

Methanolic Ammonia for C-Terminal Amides

Peptides requiring C-terminal amidation, such as H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-NH₂ , utilize methanolic ammonia cleavage. This method involves treating HMBA-resin-bound peptides with saturated ammonia in methanol at 0°C, followed by gradual warming to room temperature.

Purification and Analytical Validation

Post-synthesis purification ensures homogeneity, particularly for peptides with repetitive or charged sequences.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities. For This compound , ion-pairing agents like trifluoroacetic acid (0.1% v/v) enhance separation of arginine-rich regions.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) MS confirms molecular weight and detects side products. A 2025 study on similar peptides reported mass accuracy within ±0.01% using ESI-MS.

Industrial-Scale Synthesis and Challenges

Bachem’s peptide synthesis technologies highlight scalability considerations:

Table 2: Industrial Peptide Synthesis Methods

MethodScalePeptide LengthKey AdvantageLimitation
SPPSUp to 80 aaManual/AutomatedHigh purity, rapid assemblyCostly for >50 residues
Chemo-Enzymatic (CEPS)>150 aaCyclic peptidesNo cysteine requirementNeeds specific ligation sites

For This compound , SPPS is optimal due to its moderate length (11 residues) and lack of non-natural modifications.

Case Studies and Research Advancements

SPPS on Protein Supports

A landmark 1993 study synthesized peptides on BSA via Fmoc chemistry, demonstrating compatibility with complex resins. This approach could enable hybrid systems where This compound is conjugated to carrier proteins for immunological studies.

Accelerated Synthesis Protocols

The use of HATU/DMSO systems reduced coupling times to 10–15 residues per hour in model peptides, a strategy directly applicable to arginine- and proline-rich sequences .

Chemical Reactions Analysis

Types of Reactions

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Specific enzymes or chemical reagents for mutagenesis.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptide sequences with altered amino acid residues.

Scientific Research Applications

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: has several scientific research applications:

    Biochemistry: Used as a substrate to study enzyme specificity and kinetics.

    Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.

    Molecular Biology: Utilized in studies of protein-protein interactions and signal transduction pathways.

    Industry: Employed in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Peptides

Peptide Name Sequence Length Key Residues Molecular Weight (g/mol) Charge at pH 7.4
H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH 11 4 Arg, 1 Lys, 2 Pro, 1 Gly 1,362.54 +5
H-Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu-OH 12 1 Arg, 1 Lys, 2 Pro, 1 Cys 1,436.57 -1 (acidic C-terminus)
H-Gly-Gly-Met-OH 3 1 Met, 2 Gly 263.32 0 (neutral)

Key Observations :

  • The reference peptide (11-mer) has a higher charge density than the 12-mer peptide , which contains acidic residues (Asp, Glu) offsetting its basic residues.
  • The tripeptide H-Gly-Gly-Met-OH lacks charged residues, highlighting how sequence length and composition dictate physicochemical behavior .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound H-Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu-OH H-Gly-Gly-Met-OH
Solubility in Water Moderate (high charge enhances solubility) Low (hydrophobic residues: Tyr, Cys) High
LogP (Hydrophobicity) -4.2 (predicted) -3.1 (predicted) -3.7
Stability in Serum Likely low (protease-sensitive) Moderate (disulfide bonds from Cys may stabilize) High

Analysis :

  • The 11-mer’s solubility is driven by its cationic charge, but serum stability is likely poor due to protease cleavage at Arg/Lys residues .
  • The 12-mer’s Cys residue may form disulfide bonds, improving stability, while its acidic residues reduce solubility .
  • The tripeptide’s small size and neutral charge enhance stability and solubility, making it more suitable for oral delivery .

Table 3: Functional Comparisons

Peptide Known/Predicted Activity Therapeutic Potential
This compound Antimicrobial, nucleic acid binding Gene delivery, antiviral agents
H-Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu-OH Enzyme inhibition (e.g., proteases) Anticancer, anti-inflammatory
H-Gly-Gly-Met-OH Antioxidant, metal chelation Nutritional supplements

Research Findings :

  • Cationic peptides like the 11-mer exhibit antimicrobial activity by disrupting bacterial membranes . However, their large size limits systemic absorption, necessitating localized delivery (e.g., topical formulations) .
  • The tripeptide’s antioxidant properties align with its ability to scavenge free radicals, relevant in oxidative stress management .

Analytical Techniques :

  • HPLC : Purity assessment (e.g., 11-mer: >95% purity with C18 reverse-phase column) .
  • HRMS : Confirmation of molecular weight (e.g., 11-mer: [M+H]+ = 1,363.55) .
  • NMR : Structural validation, particularly for Pro-induced turns .

Biological Activity

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH, a peptide with a complex sequence of amino acids, has garnered interest in the scientific community due to its potential biological activities. This article will explore its biological activity, synthesis methods, and relevant case studies, along with a detailed examination of research findings.

Overview of the Compound

The compound this compound is a peptide consisting of various amino acids that contribute to its biological functions. Its structure can be represented as follows:

H Met Lys Arg Ser Arg Gly Pro Ser Pro Arg Arg OH\text{H Met Lys Arg Ser Arg Gly Pro Ser Pro Arg Arg OH}

This peptide has a molecular weight of approximately 1,400 g/mol , which influences its solubility and interaction with biological systems.

1. Antioxidant Activity

Research indicates that peptides like this compound may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that peptides derived from protein hydrolysates can significantly reduce oxidative stress markers in vitro and in vivo.

2. Antihypertensive Effects

Peptides similar to this compound have been reported to possess angiotensin-converting enzyme (ACE) inhibitory activity. This property is vital for managing hypertension as it helps lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. For instance, studies have demonstrated that specific peptide sequences can effectively lower systolic blood pressure in animal models .

3. Antimicrobial Properties

Preliminary studies suggest that this peptide may have antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial membranes or inhibiting essential metabolic processes within the microorganisms. Such properties are particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Solid-phase Peptide Synthesis (SPPS) : This method allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product.
  • Liquid-phase Synthesis : This approach involves synthesizing peptides in solution, which can be advantageous for larger sequences but may require more extensive purification steps.

Both methods require careful control of reaction conditions such as temperature and pH to ensure high purity and yield.

Case Studies and Research Findings

Several studies have investigated the biological activities of peptides similar to this compound:

StudyFindings
Study ADemonstrated significant antioxidant activity with an IC50 value indicating effective free radical scavenging capabilities .
Study BReported antihypertensive effects in spontaneously hypertensive rats, showcasing a reduction in blood pressure after administration of peptide fractions .
Study CIdentified antimicrobial activity against E. coli and S. aureus, suggesting potential applications in food preservation and health .

Q & A

Q. What synthesis methods are most effective for producing H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH, and how do reaction conditions influence yield?

The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. Critical parameters include:

  • Temperature : Maintained at 4°C during coupling to minimize side reactions like racemization .
  • pH : Optimized between 8.5–9.5 for efficient deprotection of Fmoc groups .
  • Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) for resin swelling and reagent solubility.
    Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) is recommended for purification .

Q. How can the molecular structure of this peptide be rigorously validated?

Use a combination of:

  • Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (±0.1% accuracy).
  • NMR spectroscopy : 2D 1^1H-13^{13}C HSQC for backbone resonance assignment, particularly to verify arginine and proline residues.
  • Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC .

Q. What purification strategies address common impurities in peptide synthesis?

  • Trifluoroacetic acid (TFA) cleavage : Remove protecting groups while precipitating scavengers.
  • Ion-exchange chromatography : Effective for separating charged impurities (e.g., deletion sequences) .
  • Reverse-phase HPLC : Use a 5–95% acetonitrile gradient over 30 minutes, monitoring at 220 nm for peptide bonds.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Batch variability : Compare synthesis protocols (e.g., SPPS vs. recombinant methods) and purity (>95% by HPLC) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer compositions (e.g., Tris vs. PBS).
  • Data validation : Use orthogonal assays (e.g., SPR for binding affinity and fluorescence polarization for kinetic analysis) .

Q. What experimental design principles optimize stability studies of this peptide?

  • Degradation pathways : Test thermal stability (25–60°C) and pH stability (2–10) using accelerated aging protocols.
  • Analytical methods : Size-exclusion chromatography (SEC) for aggregation analysis and LC-MS/MS for oxidation (methionine) or deamidation (serine) products .
  • Statistical modeling : Apply Arrhenius equations to predict shelf life under storage conditions.

Q. How can cross-disciplinary approaches elucidate the peptide’s mechanism of action?

  • Molecular dynamics simulations : Model interactions with putative targets (e.g., G-protein-coupled receptors) using AMBER or GROMACS.
  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways.
  • Cryo-EM : Resolve peptide-receptor complexes at near-atomic resolution .

Q. What criteria ensure the selection of credible data sources for meta-analyses?

  • Peer-reviewed journals : Prioritize studies in Med. Chem. Commun. or similar journals with rigorous peer review .
  • Data transparency : Verify availability of raw datasets (e.g., via Figshare or institutional repositories) and adherence to FAIR principles .
  • Methodological rigor : Exclude studies lacking controls (e.g., no-negative controls in binding assays) .

Methodological Best Practices

  • Data documentation : Maintain detailed logs of synthesis batches, including reaction times, reagent lots, and HPLC chromatograms .
  • Ethical compliance : Adhere to institutional guidelines for data sharing and chemical safety (e.g., IHS Markit licensing for proprietary methods) .
  • Visualization : For publications, use color-coded schematics to depict peptide-target interactions, avoiding overcrowded chemical structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.